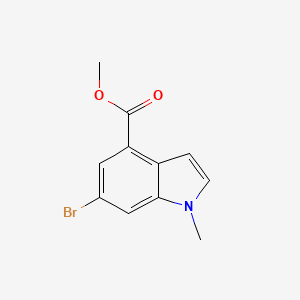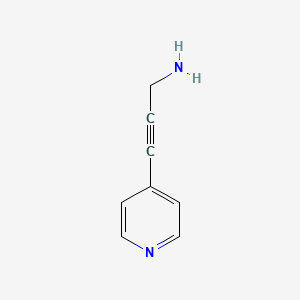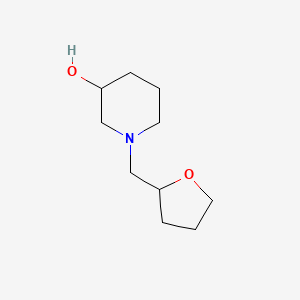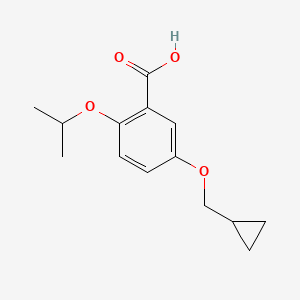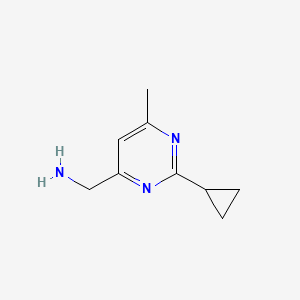
(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine
Vue d'ensemble
Description
“(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine” is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is also known by its CAS number 1283133-86-7 .
Molecular Structure Analysis
The InChI code for “(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine” is 1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Medicine: Antifungal Agent Development
(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine has potential applications in medicine, particularly in the development of antifungal agents. Pyrimidine derivatives, to which this compound belongs, have been studied for their antifungal properties . These compounds can be synthesized and evaluated against various phytopathogenic fungi, with some showing higher potency than existing fungicides. This suggests that (2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine could be a candidate for further research in antifungal drug development.
Agriculture: Fungicide Research
In agriculture, the compound’s derivatives have been utilized as fungicides . The ongoing research into new classes of antifungal agents is crucial due to the resistance risk posed by phytopathogenic fungi to commercial fungicides. The pyrimidine skeleton, which is present in this compound, plays a significant role in the synthesis of novel fungicides that could offer more effective protection for crops.
Material Science: Advanced Material Synthesis
The compound’s derivatives are also relevant in material science. They can be used to synthesize new classes of materials, such as pyrido[2,3-d]pyrimidines and pyrimidino[4,5-d][1,3]oxazine derivatives . These materials have various applications, including the development of new electronic devices, sensors, and other high-tech materials.
Environmental Science: Pollution Monitoring
In environmental science, (2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine can contribute to the monitoring and analysis of environmental pollutants. Pyrimidine derivatives have been used to develop assays for detecting and quantifying pollutants, which is essential for environmental protection and compliance with regulations .
Biochemistry: Enzyme Inhibition Studies
This compound may serve as a scaffold for designing enzyme inhibitors. Pyrimidine derivatives are known to interact with various enzymes, affecting their activity. This interaction is crucial for understanding enzyme mechanisms and for the development of new biochemical assays .
Pharmacology: Drug Discovery and Development
In pharmacology, the compound’s derivatives have been explored for their therapeutic potential. They have been involved in drug discovery efforts, particularly as candidates for antitumor and antimicrobial drugs . The diverse biological activities of pyrimidine derivatives make them valuable in the search for new medications.
Propriétés
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-4-8(5-10)12-9(11-6)7-2-3-7/h4,7H,2-3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOJNDXUIMDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)



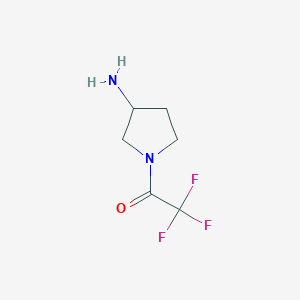
![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)


